1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone 1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20510704
InChI: InChI=1S/C15H20N2O/c1-13(18)17-11-15(12-17)7-8-16(10-15)9-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
SMILES:
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone

CAS No.:

Cat. No.: VC20510704

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone -

Specification

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name 1-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)ethanone
Standard InChI InChI=1S/C15H20N2O/c1-13(18)17-11-15(12-17)7-8-16(10-15)9-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
Standard InChI Key ZSKLMVSQCKNENQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3

Introduction

1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone is a complex organic compound with the molecular formula C15H20N2O. It is a derivative of the 2,6-diazaspiro[3.4]octane core, which is a versatile building block in organic synthesis. This compound is of interest due to its unique structure and potential applications in pharmaceutical chemistry.

Chemical Identifiers:

  • PubChem CID: 15107459

  • InChI: InChI=1S/C15H20N2O/c1-13(18)17-11-15(12-17)7-8-16(10-15)9-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3

  • InChIKey: ZSKLMVSQCKNENQ-UHFFFAOYSA-N

  • SMILES: CC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3

Synthesis and Preparation

The synthesis of compounds related to 1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone often involves the use of the 2,6-diazaspiro[3.4]octane core as a starting material. This core can be modified through various chemical reactions to introduce different functional groups. For example, reactions involving alkylation, acylation, and other modifications can be used to synthesize derivatives of this core structure .

Potential Applications

While specific applications of 1-[6-(Phenylmethyl)-2,6-diazaspiro[3.4]oct-2-YL]-ethanone are not well-documented, compounds with similar structures are often explored for their potential in pharmaceuticals. The 2,6-diazaspiro[3.4]octane core is versatile and can be modified to exhibit various biological activities, making it a valuable scaffold in drug discovery.

Research Findings

Research on compounds derived from the 2,6-diazaspiro[3.4]octane core often focuses on their chemical properties and potential biological activities. These studies typically involve the synthesis of a series of derivatives and their evaluation in biological assays to identify promising candidates for further development.

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